![molecular formula C14H8N2 B3069179 5,5'-Diethynyl-2,2'-bipyridine CAS No. 162318-26-5](/img/structure/B3069179.png)
5,5'-Diethynyl-2,2'-bipyridine
Overview
Description
“5,5’-Diethynyl-2,2’-bipyridine” is a compound with the molecular formula C14H8N2 . It is also known by other synonyms such as 5,5’-diethynyl-2,2’-bipyridyl and 5,5’-bis-ethynyl-2,2’-bipyridine . It is frequently used as a linker in Covalent Organic Framework (COFs) research .
Molecular Structure Analysis
The molecular weight of “5,5’-Diethynyl-2,2’-bipyridine” is 204.23 g/mol . The InChIKey, a unique identifier for chemical substances, for this compound is WHWUWIBHXHJDHB-UHFFFAOYSA-N . The Canonical SMILES, a line notation for encoding molecular structures, is C#CC1=CN=C(C=C1)C2=NC=C(C=C2)C#C .
Physical And Chemical Properties Analysis
“5,5’-Diethynyl-2,2’-bipyridine” has a molecular weight of 204.23 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 3 . The Topological Polar Surface Area is 25.8 Ų . The Heavy Atom Count is 16 .
Scientific Research Applications
Intermediate in Organic Synthesis and Pharmaceuticals
5,5’-Diethynyl-2,2’-bipyridine is widely used as an intermediate in organic synthesis and pharmaceuticals . It plays a crucial role in the synthesis of complex organic molecules that are used in various pharmaceutical applications.
Raw Material in the Synthesis of Dyestuffs
This compound serves as a raw material in the synthesis of dyestuffs . Dyestuffs are substances that impart color to a material. The 5,5’-Diethynyl-2,2’-bipyridine compound, due to its unique chemical structure, can be used to synthesize dyes with specific properties.
Agrochemicals Production
5,5’-Diethynyl-2,2’-bipyridine is also used in the production of agrochemicals . These chemicals are used in agriculture to enhance crop yield and protect crops from pests and diseases.
Ligand in Coordination Chemistry
One significant application of 5,5’-Diethynyl-2,2’-bipyridine is in coordination chemistry . It can act as a ligand, forming coordination complexes with transition metals. These complexes have various applications in catalysis, materials science, and medicinal chemistry.
Catalyst in Chemical Reactions
The compound is utilized in the synthesis of a green and red emitting heterotrinuclear complex . This complex displays typical red Eu(III) emission when excited at 345 nm. However, it also shows green emission when excited at 464 nm, making it an interesting candidate for full-color display applications .
Optoelectronic Applications
The introduction of heavy transition metals such as platinum (Pt) into these systems, with their associated high spin–orbit coupling (SOC), facilitates intersystem-crossing (ISC) of the excited singlet state S1 to the lower-lying triplet state T1 . As a result, highly efficient photoluminescence quantum yields (PLQY) approaching 100% efficiency at ambient temperature are achievable . Hence, in electroluminescence experiments, Pt(II) complexes can be used in efficient optoelectronic applications .
Safety and Hazards
properties
IUPAC Name |
5-ethynyl-2-(5-ethynylpyridin-2-yl)pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2/c1-3-11-5-7-13(15-9-11)14-8-6-12(4-2)10-16-14/h1-2,5-10H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWUWIBHXHJDHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN=C(C=C1)C2=NC=C(C=C2)C#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,5'-Diethynyl-2,2'-bipyridine |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 5,5'-Diethynyl-2,2'-bipyridine such a useful building block in materials chemistry?
A1: 5,5'-Diethynyl-2,2'-bipyridine possesses two key features that make it highly attractive for material design:
- Bipyridine Unit: This moiety is renowned for its ability to strongly coordinate to various metal ions. This coordination forms the basis for creating diverse metal-organic frameworks and coordination polymers with tailored properties. [, , , , , , ]
- Ethynyl Groups: These terminal alkynes are versatile handles for further functionalization. They readily participate in Sonogashira cross-coupling reactions, allowing for the extension of the molecule's conjugation and the introduction of various substituents. [, , , , ]
Q2: Can you provide specific examples of how 5,5'-Diethynyl-2,2'-bipyridine has been used to create luminescent materials?
A2: Certainly, here are a couple of illustrations:
- Tetranuclear Organogold(I) Macrocycles: Researchers have synthesized macrocyclic structures using 5,5'-Diethynyl-2,2'-bipyridine as a bridging ligand and gold(I) ions. These complexes exhibit dual luminescence and can efficiently sensitize ytterbium(III) luminescence through energy transfer processes. []
- Hybrid Pt-Ir Polymers: By reacting 5,5'-Diethynyl-2,2'-bipyridine with platinum(II) and iridium(III) precursors, researchers have produced luminescent conjugated polymers. These polymers display hybrid excited states with characteristics derived from both the platinum and iridium chromophores. []
Q3: How does the incorporation of 5,5'-Diethynyl-2,2'-bipyridine into poly(dithiafulvene)s influence their electronic properties?
A3: Introducing 5,5'-Diethynyl-2,2'-bipyridine units into poly(dithiafulvene)s leads to interesting changes in their electronic behavior:
- Reduced Donor Strength: The electron-accepting nature of the bipyridine unit relative to a benzene analogue results in a polymer with weaker electron-donating properties. []
- Intramolecular Charge Transfer: The presence of both electron-rich dithiafulvene and electron-deficient bipyridine units within the polymer backbone facilitates intramolecular charge transfer, which can be observed spectroscopically. []
- Enhanced Conductivity: The intramolecular charge transfer interactions contribute to an unusually high electrical conductivity (3.1 × 10-4 S/cm) in the undoped state of the polymer. []
Q4: Beyond luminescent materials, what other applications are being explored for polymers incorporating 5,5'-Diethynyl-2,2'-bipyridine?
A4: The ability of 5,5'-Diethynyl-2,2'-bipyridine to bind metal ions makes its polymers promising for applications beyond light emission:
- Metallo-supramolecular Networks: Researchers are investigating the use of 5,5'-Diethynyl-2,2'-bipyridine-containing poly(p-phenylene ethynylene)s to create three-dimensional networks by complexing the bipyridine units with various transition metal ions. These networks show potential in optoelectronics. []
Q5: Are there any challenges associated with working with 5,5'-Diethynyl-2,2'-bipyridine and its derivatives?
A5: Yes, a few challenges exist:
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